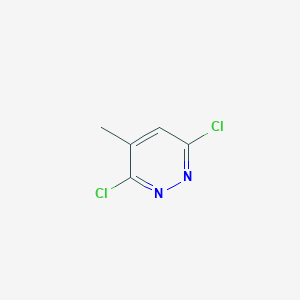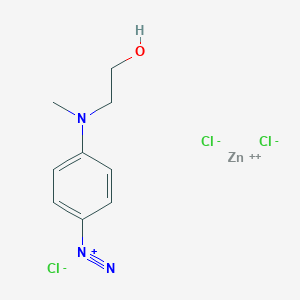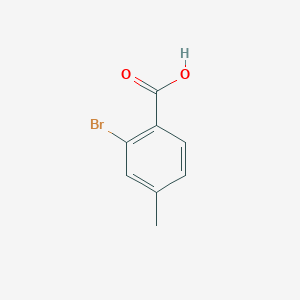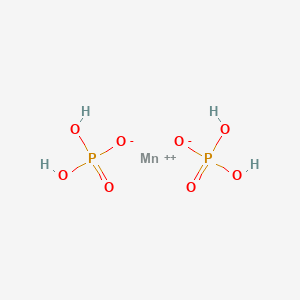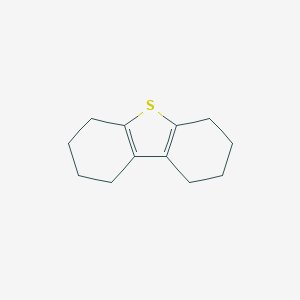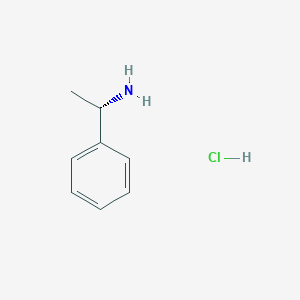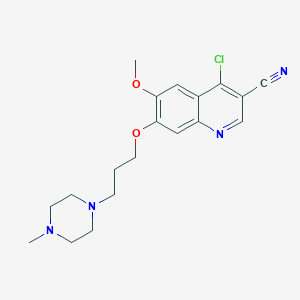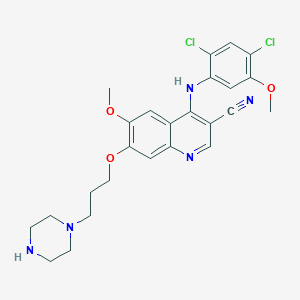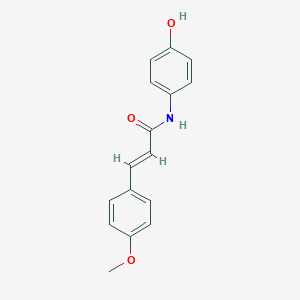
1-Octadecyl Lysophosphatidic Acid
Vue d'ensemble
Description
1-Octadecyl Lysophosphatidic Acid (1-octadecyl LPA) is a LPA analog containing stearic acid at the sn-1 position . It binds to one of five different G protein-linked receptors to mediate a variety of biological responses including cell proliferation, smooth muscle contraction, platelet aggregation, neurite retraction, and cell motility .
Molecular Structure Analysis
The molecular formula of 1-Octadecyl Lysophosphatidic Acid is C21H45O6P . It consists of a glycerol backbone connected to a phosphate head group and is commonly ester-linked to an acyl chain of varied length and saturation .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Octadecyl Lysophosphatidic Acid include a molecular weight of 424.6 , a density of 1.0±0.1 g/cm3 , and a boiling point of 560.3±60.0 °C at 760 mmHg . It is sparingly soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide .Applications De Recherche Scientifique
Bioactive Lipid Mediator
1-Octadecyl Lysophosphatidic Acid functions primarily as a bioactive lipid mediator . It engages specific G protein-coupled receptors (GPCRs) on the cell surface . This interaction triggers a cascade of intracellular signaling pathways involved in cell proliferation, differentiation, and survival .
Effects on Yes-associated Protein (YAP) Phosphorylation
1-Octadecyl Lysophosphatidic Acid may be used to study its effects on Yes-associated protein (YAP) phosphorylation . YAP is a downstream regulatory target in the Hippo signaling pathway, which plays a pivotal role in organ size control and tumor suppression.
Standard for Quantification of LPA Compounds
It can be used as a standard for the quantification of lysophosphatidic acid (LPA) compounds in proton samples using reversed-phase ultra-performance liquid chromatography-tandem mass spectrometer (UPLC-MS/MS) .
Investigation of Phosphatase Activity
1-Octadecyl Lysophosphatidic Acid can be used as a substrate to investigate the phosphatase activity of soluble epoxide hydrolase (sEH) towards LPA compounds .
Cell Proliferation
LPA binds to one of five different G protein linked receptors to mediate a variety of biological responses including cell proliferation .
Smooth Muscle Contraction
It is involved in stimulating smooth muscle contraction .
Platelet Aggregation
1-Octadecyl Lysophosphatidic Acid plays a role in platelet aggregation .
Neurite Retraction and Cell Motility
It is also involved in neurite retraction and cell motility .
Mécanisme D'action
Target of Action
1-Octadecyl Lysophosphatidic Acid (1-octadecyl LPA) is a lysophosphatidic acid (LPA) analog . The primary targets of 1-octadecyl LPA are five different G protein-linked receptors, namely LPAR1, LPAR2, LPAR3 (also known as EDG2, EDG4, and EDG7), LPAR4 (P2RY9, GPR23), LPAR5 (GPR92), and LPAR6 (P2RY5, GPR87) . These receptors play a crucial role in mediating a variety of biological responses.
Mode of Action
1-Octadecyl LPA interacts with its targets (the G protein-linked receptors) to mediate a variety of biological responses . This interaction leads to the activation of these receptors, resulting in various changes at the cellular level.
Biochemical Pathways
Upon activation of the G protein-linked receptors by 1-octadecyl LPA, several biochemical pathways are affected . One of the downstream effects of this activation is the stimulation of the small GTPase Rho, which subsequently activates Rho kinase . This can lead to the formation of stress fibers and cell migration through the inhibition of myosin light-chain phosphatase .
Result of Action
The molecular and cellular effects of 1-Octadecyl Lysophosphatidic Acid’s action include cell proliferation, smooth muscle contraction, platelet aggregation, neurite retraction, and cell motility . These effects are a result of the compound’s interaction with its G protein-linked receptor targets.
Safety and Hazards
No special measures are required for handling 1-Octadecyl Lysophosphatidic Acid. After inhalation, fresh air should be supplied and a doctor should be consulted in case of complaints. It generally does not irritate the skin. After eye contact, the opened eye should be rinsed for several minutes under running water. After swallowing, if symptoms persist, a doctor should be consulted .
Orientations Futures
LPA’s functional roles are driven by extracellular signaling through at least six 7-transmembrane G protein-coupled receptors . These receptors signal through numerous effector pathways activated by heterotrimeric G proteins, including Gi/o, G12/13, Gq, and Gs . LPA receptor-mediated effects have been described in numerous cell types and model systems, both in vitro and in vivo, through gain- and loss-of-function studies . These studies have revealed physiological and pathophysiological influences on virtually every organ system and developmental stage of an organism . These include the nervous, cardiovascular, reproductive, and pulmonary systems . Disturbances in normal LPA signaling may contribute to a range of diseases, including neurodevelopmental and neuropsychiatric disorders, pain, cardiovascular disease, bone disorders, fibrosis, cancer, infertility, and obesity . These studies underscore the potential of LPA receptor subtypes and related signaling mechanisms to provide novel therapeutic targets .
Propriétés
IUPAC Name |
(2-hydroxy-3-octadecoxypropyl) dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H45O6P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26-19-21(22)20-27-28(23,24)25/h21-22H,2-20H2,1H3,(H2,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUYDUFSUADEJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(COP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H45O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | LysoPA(O-18:0/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011144 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
1-Octadecyl Lysophosphatidic Acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





